molecular formula C10H17NOS2 B14449221 3-Oxobutan-2-yl piperidine-1-carbodithioate CAS No. 78541-62-5

3-Oxobutan-2-yl piperidine-1-carbodithioate

Cat. No.: B14449221
CAS No.: 78541-62-5
M. Wt: 231.4 g/mol
InChI Key: HZUBLKDTRSXBAP-UHFFFAOYSA-N
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Description

3-Oxobutan-2-yl piperidine-1-carbodithioate is a chemical compound that belongs to the class of carbodithioates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a piperidine ring attached to a carbodithioate group, with an oxobutan-2-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxobutan-2-yl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and an appropriate alkylating agent. One common method is the reaction of piperidine with carbon disulfide in the presence of a base, followed by alkylation with 3-oxobutan-2-yl chloride. The reaction conditions usually involve refluxing the mixture in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxobutan-2-yl piperidine-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

3-Oxobutan-2-yl piperidine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxobutan-2-yl piperidine-1-carbodithioate involves its interaction with biological targets such as enzymes and receptors. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl) piperazine-1-carbodithioate
  • Benzyl 5-(substitutedphenyl)-3-(2-oxo-2H-chromen-3-yl)-4,5-dihydro-1H-pyrazole-1-carbodithioate

Uniqueness

3-Oxobutan-2-yl piperidine-1-carbodithioate is unique due to its specific structural features, such as the oxobutan-2-yl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

78541-62-5

Molecular Formula

C10H17NOS2

Molecular Weight

231.4 g/mol

IUPAC Name

3-oxobutan-2-yl piperidine-1-carbodithioate

InChI

InChI=1S/C10H17NOS2/c1-8(12)9(2)14-10(13)11-6-4-3-5-7-11/h9H,3-7H2,1-2H3

InChI Key

HZUBLKDTRSXBAP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC(=S)N1CCCCC1

Origin of Product

United States

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